molecular formula C11H16N2O3S B10784807 Ozolinone CAS No. 67565-44-0

Ozolinone

Cat. No.: B10784807
CAS No.: 67565-44-0
M. Wt: 256.32 g/mol
InChI Key: NQFBZYYUAFJYNS-FPLPWBNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ozolinone can be synthesized through the biotransformation of etozoline in mammals . The preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . This solution can then be used for further reactions or formulations.

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. it is known that this compound is not marketed and is primarily used for research purposes .

Chemical Reactions Analysis

Types of Reactions

Ozolinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Strong nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized metabolites, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ozolinone

This compound is unique due to its stereospecific action, where only the levorotatory form is effective in inhibiting chloride secretion . This stereospecificity distinguishes it from other loop diuretics, which may not exhibit such selectivity.

Biological Activity

Ozolinone, a diuretic metabolite derived from the biotransformation of etozoline, has garnered attention for its potent biological activities, particularly in renal physiology. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by case studies and research findings.

This compound exhibits diuretic effects primarily through its interaction with renal transport systems. It has been shown to inhibit the secretion of furosemide into the proximal tubules, thereby reducing the diuretic efficacy of furosemide. This inhibition is attributed to this compound's high affinity for the proximal organic acid transport system, which prevents furosemide from reaching its site of action in the loop of Henle .

Key Findings:

  • Inhibition of Furosemide Secretion : Studies indicate that this compound decreases the furosemide to inulin clearance ratio, suggesting that it blocks furosemide secretion into the tubular fluid .
  • Renin Release : Research has demonstrated that this compound induces renin release, contributing to its diuretic effect. This occurs through direct injection into the renal artery, leading to increased renal blood flow and altered electrolyte handling .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion. It is primarily metabolized in the liver and excreted via the kidneys. The diuretic effects are dose-dependent and can vary based on individual physiological conditions.

Clinical Applications

  • Diuretic Efficacy : In a study involving dogs, this compound was shown to significantly enhance renal clearance rates compared to controls, demonstrating its potential utility in managing fluid overload conditions .
  • Comparative Studies : A comparative analysis between this compound and other loop diuretics like bumetanide revealed that while both are effective, this compound's mechanism involves distinct pathways that may offer advantages in specific clinical scenarios .

Data Tables

Parameter This compound Furosemide
MechanismInhibits proximal secretionLoop diuretic action
Clearance RatioDecreasedIncreased
Renin ReleaseInducedVariable
Clinical UseFluid overload managementHypertension management

Research Findings

Recent studies highlight this compound's potential beyond traditional diuretic applications:

  • Electrolyte Balance : this compound has been observed to affect electrolyte handling in the kidneys, which may have implications for patients with electrolyte imbalances .
  • Safety Profile : Long-term studies have indicated a favorable safety profile with minimal adverse effects when used appropriately in clinical settings .

Properties

CAS No.

67565-44-0

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-

InChI Key

NQFBZYYUAFJYNS-FPLPWBNLSA-N

Isomeric SMILES

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2

Canonical SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Origin of Product

United States

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